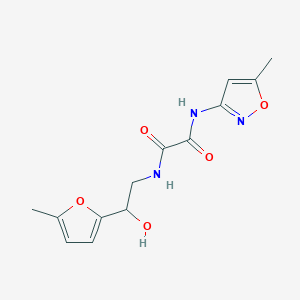
N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This enzyme is responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), which plays a role in regulating blood pressure, kidney function, and angiogenesis. HET0016 has been studied extensively in scientific research for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Isoxazole-Oxazole Conversion
Isoxazole derivatives are known for their chemical versatility, which allows for various transformations, including ring conversion processes. An example of such transformation is the base-catalysed isoxazole-oxazole ring transformation, illustrating the synthetic utility of isoxazole derivatives in organic chemistry (Doleschall & Seres, 1988).
Antimicrobial and Antifungal Activities
Isoxazole derivatives, including those with furan rings, have been studied for their antimicrobial and antifungal properties. These compounds are often explored for their potential in developing new pharmacophores with specific biological activities. A study on pyrazole derivatives, for example, has demonstrated the capability of isoxazole-containing compounds to exhibit significant antitumor, antifungal, and antibacterial activities (Titi et al., 2020).
Controlled-Release Formulations
The use of isoxazole derivatives in controlled-release formulations, particularly in the context of fungicides, showcases their application in agricultural chemistry. Such compounds can be designed to release active agents in a controlled manner, improving the efficiency and sustainability of treatments (Tai et al., 2002).
Synthetic Methodologies
Research into the synthesis of compounds containing isoxazole and furan rings has led to the development of novel synthetic methodologies. These methods enable the construction of complex molecules that could serve as key intermediates for further chemical transformations or as potential therapeutic agents. For instance, the synthesis of benzofuran derivatives through furan ring opening demonstrates the synthetic potential of furan derivatives (Gutnov et al., 1999).
Drug Metabolism Studies
Isoxazole derivatives have also found applications in drug metabolism studies, where their biotransformation can be explored to understand the metabolic fate of drugs. Such studies are crucial for identifying metabolites that could have therapeutic value or for optimizing drug properties (Zmijewski et al., 2006).
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-7-3-4-10(20-7)9(17)6-14-12(18)13(19)15-11-5-8(2)21-16-11/h3-5,9,17H,6H2,1-2H3,(H,14,18)(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADAUQAKFFYLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C(=O)NC2=NOC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

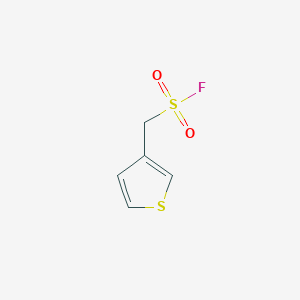


![1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2813686.png)
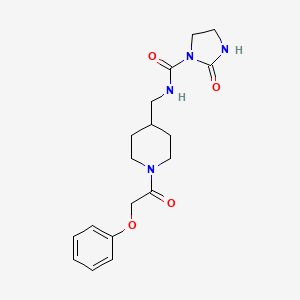
![3-methyl-2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid](/img/structure/B2813688.png)
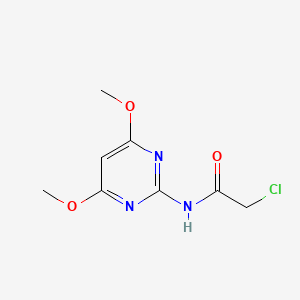
![5-(4-Chlorophenyl)-3-{[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B2813691.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2813693.png)
![1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol](/img/structure/B2813694.png)
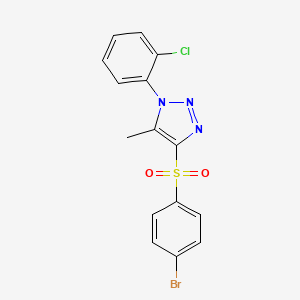
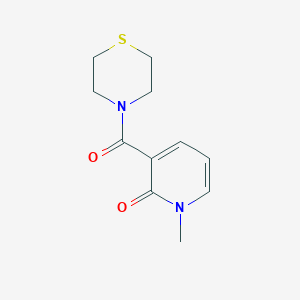
![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2813698.png)